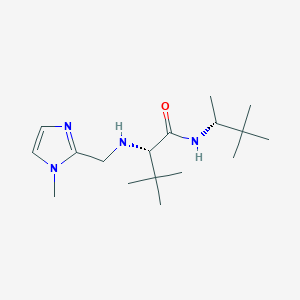

Hoveyda-Snapper Desymmetrization Catalyst

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-N-[(2R)-3,3-dimethylbutan-2-yl]-3,3-dimethyl-2-[(1-methylimidazol-2-yl)methylamino]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32N4O/c1-12(16(2,3)4)20-15(22)14(17(5,6)7)19-11-13-18-9-10-21(13)8/h9-10,12,14,19H,11H2,1-8H3,(H,20,22)/t12-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOCLPFRRAGRCEM-TZMCWYRMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C)C)NC(=O)C(C(C)(C)C)NCC1=NC=CN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(C)(C)C)NC(=O)[C@H](C(C)(C)C)NCC1=NC=CN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70474416 | |

| Record name | Hoveyda-Snapper Desymmetrization Catalyst | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913831-29-5 | |

| Record name | (2S)-3,3-Dimethyl-2-[[(1-methyl-1H-imidazol-2-yl)methyl]amino]-N-[(1R)-1,2,2-trimethylpropyl]butanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=913831-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hoveyda-Snapper Desymmetrization Catalyst | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 913831-29-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Hoveyda-Snapper catalyst mechanism of action

An In-Depth Technical Guide to the Hoveyda-Grubbs Catalyst Mechanism of Action

Executive Summary

The Hoveyda-Grubbs catalysts are a cornerstone of modern organic synthesis, enabling the efficient construction of carbon-carbon double bonds through olefin metathesis. Characterized by a chelating isopropoxybenzylidene ligand, these second-generation ruthenium carbenes exhibit enhanced stability, functional group tolerance, and tunable reactivity, making them invaluable tools for researchers, particularly within drug development. This guide provides a detailed exploration of the catalyst's mechanism of action, from the crucial pre-catalyst initiation step, which can proceed through competing dissociative or interchange pathways, to the productive propagation cycle. We will dissect the key structural and electronic factors that govern catalytic activity and selectivity, offer practical experimental insights, and contextualize the catalyst's role in the synthesis of complex molecules.

Introduction: Evolution and Significance

The development of well-defined ruthenium catalysts for olefin metathesis, a field recognized with the 2005 Nobel Prize in Chemistry, has revolutionized the strategic approach to chemical synthesis. The journey began with the first-generation Grubbs catalyst (G1), which, while effective, had limitations in activity and stability. The advent of the second-generation Grubbs catalyst (G2), featuring a highly donating N-heterocyclic carbene (NHC) ligand instead of a phosphine, marked a significant leap in reactivity.

The Hoveyda-Grubbs catalysts represent a pivotal refinement of the G2 architecture.[1][2] In these complexes, one of the phosphine (in G1) or the remaining phosphine-equivalent position (in G2) is replaced by a chelating ortho-isopropoxybenzylidene group.[2] This structural modification, where the oxygen atom of the isopropoxy group coordinates intramolecularly to the ruthenium center, imparts several key advantages:

-

Enhanced Stability: The chelation effect significantly increases the catalyst's stability towards air and moisture, simplifying handling and storage.[2][3]

-

Reduced Decomposition: The robust Ru-O bond minimizes unwanted side reactions, leading to cleaner transformations.

-

Tunable Reactivity: The electronic and steric properties of the benzylidene ligand can be systematically modified to control the rate of catalyst initiation and overall activity.[2][4]

These attributes have cemented the Hoveyda-Grubbs second-generation catalyst (HG-II) as a workhorse in academic and industrial laboratories, particularly for the synthesis of complex natural products and active pharmaceutical ingredients.[5][6]

A Note on Terminology: While this guide focuses on the olefin metathesis catalysts developed by Amir Hoveyda and Robert Grubbs, the term "Hoveyda-Snapper catalyst" typically refers to a distinct catalytic system developed through the collaboration of Amir Hoveyda and Marc Snapper for the enantioselective silyl protection of alcohols.[7][8][9] The core topic of this document is the Hoveyda-Grubbs catalyst and its universally recognized mechanism in olefin metathesis.

The Catalytic Cycle: A Mechanistic Deep Dive

The efficacy of the Hoveyda-Grubbs catalyst lies in its ability to enter a catalytic cycle that efficiently transforms olefins. This process is broadly divided into two main phases: pre-catalyst activation (initiation) and the catalytic loop (propagation).

Pre-catalyst Activation: The Gateway to Metathesis

The stable, 16-electron pre-catalyst must first be activated to generate the catalytically active 14-electron species. This initiation phase is often the rate-determining step of the overall reaction and can proceed through two primary, competing mechanisms: a dissociative pathway and an interchange pathway .[10][11][12] The preferred route is highly dependent on the steric bulk of the incoming olefin substrate.[10][11][13]

-

Dissociative (D) Pathway: This mechanism begins with the reversible dissociation of the chelating ether arm from the ruthenium center, forming a transient, coordinatively unsaturated 14-electron intermediate. This species is then trapped by the incoming olefin substrate to enter the catalytic cycle. This pathway is generally favored for sterically demanding olefins, where the direct approach required by the interchange mechanism is hindered.[10]

-

Interchange (Iₐ) Pathway: In this associative mechanism, the incoming olefin coordinates to the ruthenium center before the isopropoxybenzylidene ligand fully dissociates.[10][12] This leads to a higher-coordinate transition state where the incoming substrate and outgoing ligand are both associated with the metal.[14][15] This pathway is typically dominant for smaller, less sterically hindered olefins.[11]

The initiation process culminates in the release of the original isopropoxystyrene ligand and the formation of a new ruthenium alkylidene complex, which is the active catalyst that carries out the metathesis reaction.

Figure 2: The Chauvin mechanism for the olefin metathesis propagation cycle.

Key Factors Influencing Catalysis

The performance of a Hoveyda-Grubbs catalyst is not static; it is profoundly influenced by the electronic and steric nature of both the catalyst's ligands and the olefin substrate.

Ligand Electronic Effects

The rate of catalyst initiation can be precisely controlled by modifying the electronic properties of the isopropoxybenzylidene ligand.

-

Electron-Withdrawing Groups (EWGs): Placing EWGs, such as a nitro (NO₂) group, on the aromatic ring of the benzylidene ligand weakens the Ru-O coordination bond. [4][16]This facilitates faster dissociation of the ether arm, leading to a significant increase in the initiation rate and allowing reactions to proceed at lower temperatures. [4]The "nitro-Grela" catalyst is a prime example of this electronic activation strategy. [16]* Electron-Donating Groups (EDGs): Conversely, EDGs like amino groups strengthen the Ru-O bond, slowing down the initiation process. [10]This can be advantageous in applications requiring a more latent or controlled release of the active species.

Substrate and Ligand Steric Effects

Steric hindrance plays a critical role in both the initiation and propagation phases.

-

Initiation: As previously discussed, bulky substrates tend to favor the dissociative initiation pathway. [10]* Stereoselectivity: The steric environment around the ruthenium center is a key determinant of the stereochemical outcome (E/Z selectivity) of the metathesis reaction. By designing catalysts with bulky NHC or benzylidene ligands, it is possible to sterically bias the orientation of the substrate in the metallacyclobutane intermediate, thereby favoring the formation of the Z-olefin product. [4]

Experimental Protocol: A Practical Workflow

Hoveyda-Grubbs catalysts are prized for their stability and ease of use. Below is a general, representative protocol for a ring-closing metathesis (RCM) reaction, a common application in pharmaceutical and fine chemical synthesis.

Representative RCM of Diethyl Diallylmalonate (DEDAM)

This protocol is adapted from standard procedures in the literature for benchmarking catalyst activity. [17] Materials:

-

Hoveyda-Grubbs Second-Generation Catalyst (HG-II)

-

Diethyl diallylmalonate (DEDAM)

-

Anhydrous, degassed solvent (e.g., Dichloromethane or Toluene)

-

Inert atmosphere apparatus (e.g., Schlenk line or glovebox)

-

Standard laboratory glassware

Step-by-Step Procedure:

-

Setup: Under an inert atmosphere (Nitrogen or Argon), add the diethyl diallylmalonate substrate to a dry reaction flask equipped with a magnetic stir bar.

-

Solvent Addition: Add the desired amount of anhydrous, degassed solvent to dissolve the substrate. Typical concentrations range from 0.05 to 0.2 M.

-

Catalyst Addition: Weigh the Hoveyda-Grubbs II catalyst (typically 0.1 to 1.0 mol%) and add it to the reaction mixture in one portion.

-

Reaction: Stir the reaction mixture at the desired temperature (room temperature to 40-60 °C is common). Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC-MS, or ¹H NMR).

-

Quenching: Once the reaction is complete, quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 30 minutes. This deactivates the ruthenium complex.

-

Workup: Remove the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Figure 3: A typical experimental workflow for a Ring-Closing Metathesis (RCM) reaction.

Representative Data

The following table summarizes typical results for RCM reactions using Hoveyda-Grubbs type catalysts, showcasing their efficiency.

| Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Diethyl diallylmalonate | HG-II (0.1) | C₆D₆ | 60 | 1 | >98 |

| Diethyl allyl(methallyl)malonate | HG-II (0.1) | C₆D₆ | 60 | 1.5 | >98 |

| Diallyl tosylamide | HG-II (1.0) | CH₂Cl₂ | 40 | 4 | 95 |

| 1,7-Octadiene | HG-II (0.5) | Toluene | 25 | 12 | 85 |

(Data compiled and generalized from literature sources for illustrative purposes) [17]

Applications in Drug Development

The high functional group tolerance and stability of Hoveyda-Grubbs catalysts make them exceptionally well-suited for the late-stage synthesis of complex, biologically active molecules. [5]Unlike many organometallic reagents, they are compatible with esters, amides, ethers, and other functionalities commonly found in pharmaceuticals. Ring-closing metathesis is frequently employed to construct macrocyclic structures, a motif present in many modern drugs. A notable example includes the synthesis of the hepatitis C protease inhibitor BILN 2061, where an RCM reaction was a key step in forming the 14-membered macrocycle. [5]

Conclusion

The Hoveyda-Grubbs catalyst platform represents a pinnacle of rational catalyst design. Its mechanism, centered on a stable chelated pre-catalyst that activates via competing dissociative and interchange pathways, provides a robust entry into the powerful Chauvin propagation cycle. The ability to fine-tune activity through predictable electronic and steric modifications has empowered chemists to tackle synthetic challenges with unprecedented efficiency. For researchers and professionals in drug development, a thorough understanding of this catalyst's mechanism is not just academic; it is fundamental to leveraging its full potential in the creation of novel therapeutics and complex chemical entities.

References

- Delaude, L., & Noels, A. F. (2005). Metathesis. In Kirk-Othmer Encyclopedia of Chemical Technology. Wiley.

- Engle, K. M., & Grubbs, R. H. (2011). The Boomerang Effect in Olefin Metathesis.

- Poater, A., et al. (2007). Understanding the Initiation Step in Grubbs-Hoveyda Olefin Metathesis Catalysts. Journal of the American Chemical Society, 129(26), 8207-8216.

-

Plenio, H., et al. (2012). On the Mechanism of the Initiation Reaction in Grubbs–Hoveyda Complexes. Journal of the American Chemical Society, 134(2), 1104-1114. [Link]

-

Grela, K., et al. (2002). Nitro-Substituted Hoveyda-Grubbs Ruthenium Carbenes: Enhancement of Catalyst Activity through Electronic Activation. Journal of the American Chemical Society, 124(33), 9870-9871. [Link]

- Hoveyda, A. H., et al. (2000). A Recyclable Metathesis Catalyst. Journal of the American Chemical Society, 122(33), 8168-8179.

- Grubbs, R. H. (2006). Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials (Nobel Lecture).

-

Cannon, J. S., & Grubbs, R. H. (2013). Olefin Metathesis by Grubbs–Hoveyda Complexes: Computational and Experimental Studies of the Mechanism and Substrate-Dependent Kinetics. ACS Catalysis, 3(9), 1929-1939. [Link]

- Cavallo, L., et al. (2013). The Activation Mechanism of Ru-Indenylidene Complexes in Olefin Metathesis. Journal of the American Chemical Society, 135(18), 7073-7079.

- Occhipinti, G., & Jensen, V. R. (2013). Complete Reaction Pathway of Ruthenium-Catalyzed Olefin Metathesis of Ethyl Vinyl Ether: Kinetics and Mechanistic Insight from DFT. Organometallics, 32(7), 2099-2111.

- Fogg, D. E., & dos Santos, E. N. (2004). Tandem catalysis: A fruitful strategy in reaction design. Coordination Chemistry Reviews, 248(21-24), 2365-2379.

- Vougioukalakis, G. C., & Grubbs, R. H. (2010). Ruthenium-Based Heterocyclic Carbene-Coordinated Olefin Metathesis Catalysts. Chemical Reviews, 110(3), 1746-1787.

-

Hoveyda, A. H., & Snapper, M. L., et al. (2006). Enantioselective silyl protection of alcohols catalysed by an amino-acid-based small molecule. Nature, 443(7107), 67-70. [Link]

- Trzaskowski, B., & Grela, K. (2013). Structural and Mechanistic Basis of the Fast Metathesis Initiation by a Six-Coordinated Ruthenium Catalyst. Organometallics, 32(13), 3625-3630.

-

Boston College. (2006). Catalyst Discovery Promises Faster, Cheaper Drug Production. ScienceDaily. [Link]

-

Longo, P., et al. (2023). New Insights into the Catalytic Activity of Second Generation Hoveyda–Grubbs Complexes Having Phenyl Substituents on the Backbone. Molecules, 28(12), 4641. [Link]

- Solans-Monfort, X., et al. (2005). Differences in the Activation Processes of Phosphine-Containing and Grubbs-Hoveyda-Type Alkene Metathesis Catalysts. Organometallics, 24(7), 1567-1577.

-

Wikipedia. Grubbs catalyst. [Link]

-

MDPI. Hoveyda–Grubbs Catalyst. Encyclopedia. [Link]

- Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177-2250.

- Handzlik, J., et al. (2019). Formation of active species from ruthenium alkylidene catalysts—an insight from computational perspective. Journal of Molecular Modeling, 25(11).

- Poater, A., et al. (2009). Initiation of Grubbs-Hoveyda Metathesis Catalysts: A DFT Study. Chemistry – A European Journal, 15(22), 5547-5553.

- Grela, K. (2003). A Highly Efficient Ruthenium Catalyst for Olefin Metathesis.

- Nolan, S. P., et al. (2023). Latency for All: Enabling Latency of Hoveyda–Grubbs Second-Generation Catalysts by Adding Phosphite Ligands. Organometallics.

- Schmidt, B. (2004). Catalysis at the interface of ruthenium carbene and ruthenium hydride chemistry: Organometallic aspects and applications to organic synthesis. European Journal of Organic Chemistry, 2004(9), 1865-1880.

-

Hoveyda, A. H., & Snapper, M. L. (2006). Enantioselective silyl protection of alcohols catalysed by an amino-acid-based small molecule. PubMed. [Link]

- Mitoraj, M. P., & Michalak, A. (2017). Structural analogues of Hoveyda–Grubbs catalysts bearing the 1-benzofuran moiety or isopropoxy-1-benzofuran derivatives as olefin metathesis catalysts. RSC Advances, 7(45), 28243-28251.

-

Hoveyda Research Lab. Publications. Boston College. [Link]

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Grubbs catalyst - Wikipedia [en.wikipedia.org]

- 3. React App [pmc.umicore.com]

- 4. Olefin Metathesis Catalyzed by a Hoveyda–Grubbs-like Complex Chelated to Bis(2-mercaptoimidazolyl) Methane: A Predictive DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. people.uniurb.it [people.uniurb.it]

- 6. Latency for All: Enabling Latency of Hoveyda–Grubbs Second-Generation Catalysts by Adding Phosphite Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fiercebiotech.com [fiercebiotech.com]

- 8. sciencedaily.com [sciencedaily.com]

- 9. Enantioselective silyl protection of alcohols catalysed by an amino-acid-based small molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. research.manchester.ac.uk [research.manchester.ac.uk]

- 16. pubs.acs.org [pubs.acs.org]

- 17. mdpi.com [mdpi.com]

The Unseen Architects of Selectivity: A Technical Guide to Noncovalent Interactions in Hoveyda-Snapper Catalysis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of asymmetric catalysis, where the precise construction of chiral molecules is paramount, Hoveyda-Snapper catalysts have emerged as powerful tools for stereoselective olefin metathesis. Their remarkable efficiency and selectivity are not merely a consequence of the covalent bonds that form the catalyst's framework, but are profoundly influenced by a subtle yet powerful network of noncovalent interactions. This guide delves into the core of Hoveyda-Snapper catalysis, illuminating the critical role these unseen forces play in dictating reaction outcomes and providing a deeper understanding for the rational design of next-generation catalysts.

Introduction: Beyond the Covalent Framework

Hoveyda-Snapper catalysts, a class of ruthenium-based complexes, are renowned for their utility in challenging stereoselective transformations, particularly in kinetic resolutions of chiral dienes and enantioselective ring-closing metathesis. These catalysts are structurally characterized by a chelating isopropoxybenzylidene ligand, which imparts both stability and unique reactivity. While the ruthenium carbene is the engine of the metathesis reaction, it is the intricate dance of noncovalent interactions between the catalyst, substrate, and any additives that ultimately choreographs the stereochemical outcome. These interactions, though individually weak, collectively create a chiral environment that preferentially stabilizes one transition state over another, leading to high levels of enantioselectivity.

The Choreography of Selectivity: Key Noncovalent Interactions at Play

The stereochemical control exerted by Hoveyda-Snapper catalysts is a symphony of multiple noncovalent interactions working in concert. Understanding these individual contributions is crucial for predicting and optimizing catalytic performance.

Steric Hindrance: The Gatekeeper of the Catalytic Pocket

One of the most intuitive noncovalent interactions is steric hindrance. The bulky groups on both the N-heterocyclic carbene (NHC) ligand and the chelating ether ligand create a well-defined chiral pocket around the ruthenium center. This steric environment dictates how a substrate can approach the metal, favoring conformations that minimize steric clashes. In kinetic resolutions, for instance, one enantiomer of a racemic substrate will fit more comfortably into this pocket, allowing for a faster reaction rate compared to its mirror image. Modifications to the steric bulk of the ligands have been shown to directly impact the enantioselectivity of the catalyzed reaction.

Hydrogen Bonding: The Subtle Guide

Hydrogen bonding, a potent directional noncovalent interaction, can play a significant role in orienting the substrate within the catalyst's active site.[1] While not always the primary driver of selectivity in Hoveyda-Snapper catalysis, the presence of hydrogen bond donors or acceptors on the substrate can lead to specific interactions with the catalyst's ligands. For example, a hydroxyl group on a substrate could form a transient hydrogen bond with the oxygen atom of the isopropoxy group, pre-organizing the substrate for a specific reaction trajectory. This subtle guidance can be the deciding factor in achieving high enantiomeric excess.

CH-π Interactions: The Aromatic Embrace

CH-π interactions, where a C-H bond interacts with the electron cloud of an aromatic ring, are increasingly recognized as important contributors to molecular recognition and catalysis.[2] The aromatic rings present in the NHC ligand and the benzylidene moiety of Hoveyda-Snapper catalysts provide ample opportunity for such interactions with the substrate. These weak, yet significant, interactions can help to "lock" the substrate into a specific conformation within the chiral pocket, thereby enhancing the fidelity of stereochemical transfer. Computational studies have been instrumental in identifying and quantifying the contribution of CH-π interactions in stabilizing the desired transition states.[3]

The Influence of Lewis Acid Co-catalysts: An Electrostatic Handshake

In certain Hoveyda-Snapper catalyzed reactions, the addition of a Lewis acid co-catalyst can dramatically enhance both reactivity and selectivity.[4] The Lewis acid can interact with Lewis basic sites on the substrate, such as carbonyl groups or ethers. This interaction can have several effects. Firstly, it can activate the substrate towards metathesis. Secondly, and more importantly in the context of noncovalent interactions, the bulky Lewis acid-substrate complex can experience enhanced steric differentiation within the chiral pocket of the catalyst. This "electrostatic handshake" effectively amplifies the existing noncovalent interactions, leading to a more pronounced difference in the activation energies of the competing diastereomeric transition states.

Visualizing the Interactions: Mechanistic Insights

To truly appreciate the role of noncovalent interactions, it is essential to visualize how they influence the catalytic cycle. The following diagrams, generated using Graphviz, illustrate key concepts in Hoveyda-Snapper catalysis.

Figure 1: A simplified workflow illustrating how favorable noncovalent interactions selectively stabilize the transition state for one enantiomer in a kinetic resolution, leading to a faster reaction rate.

Figure 2: A conceptual diagram showing the interplay of various noncovalent interactions between the Hoveyda-Snapper catalyst, the substrate, and a Lewis acid co-catalyst.

Experimental and Computational Corroboration

The existence and impact of these noncovalent interactions are not merely theoretical constructs. A wealth of experimental and computational data supports their crucial role in Hoveyda-Snapper catalysis.

Experimental Evidence

Kinetic studies are a primary tool for probing the effect of noncovalent interactions. By systematically modifying the structure of the substrate or the catalyst and observing the resulting changes in reaction rate and enantioselectivity, researchers can infer the nature of the dominant interactions. For example, the removal of a hydroxyl group from a substrate that was previously thought to engage in hydrogen bonding would be expected to lead to a decrease in enantioselectivity if that interaction were indeed significant.

Table 1: Representative Data from Kinetic Resolution Studies

| Entry | Substrate | Catalyst Loading (mol%) | Selectivity (s) | Reference |

| 1 | Racemic Diallyl Ether | 2.5 | 95 | Hoveyda, A. H., et al. Nature2006 , 443, 67-70.[5] |

| 2 | Racemic Allylic Amide | 5.0 | >98 | Meek, S. J., et al. Nature2011 , 471, 461-466.[6] |

| 3 | Racemic Diallylmalonate | 1.0 | 88 | Nam, Y. H., Snapper, M. L. Handbook of Metathesis, 2015 , 2, 311-380.[7] |

Note: This table presents illustrative data and is not exhaustive. Selectivity (s) is a measure of the relative rates of reaction of the two enantiomers.

Computational Modeling

Density Functional Theory (DFT) and other computational methods have become indispensable for visualizing and quantifying noncovalent interactions in transition states.[3] These models allow researchers to "see" the precise geometry of the catalyst-substrate complex at the moment of stereochemical decision. By calculating the energies of different transition state conformations, computational chemists can predict which stereoisomer will be formed preferentially and identify the specific noncovalent interactions responsible for this preference. These theoretical insights are invaluable for the rational design of new catalysts with improved performance.

Conclusion: The Future of Rational Catalyst Design

The success of Hoveyda-Snapper catalysis is a testament to the power of noncovalent interactions in controlling chemical reactivity and selectivity. By moving beyond a purely covalent understanding of catalysis and embracing the subtle yet profound influence of these weaker forces, the scientific community has unlocked new possibilities in asymmetric synthesis. The continued synergy between experimental investigation and computational modeling will undoubtedly lead to the development of even more sophisticated and efficient catalysts, enabling the synthesis of complex chiral molecules with unprecedented precision and paving the way for new discoveries in medicine and materials science.

References

-

Zhao, Y., Rodrigo, J., Hoveyda, A. H., & Snapper, M. L. (2006). Enantioselective silyl protection of alcohols catalysed by an amino-acid-based small molecule. Nature, 443(7107), 67–70. [Link][5]

-

Nam, Y. H., & Snapper, M. L. (2015). Ruthenium-catalyzed tandem metathesis/non-metathesis processes. In Handbook of Metathesis, Applications in Organic Synthesis (2nd ed., Vol. 2, pp. 311–380). Wiley-VCH. [Link][7]

-

Smith, A. M. R., & Hii, K. K. (2016). Harnessing non-covalent interactions to exert control over regioselectivity and site-selectivity in catalytic reactions. Chemical Science, 7(12), 6836–6846. [Link][9]

-

Grela, K., et al. (2017). Modifications of substituents on the chelating oxygen atom in stereoretentive Hoveyda–Grubbs-type complexes and their influence on catalytic properties. Catalysis Science & Technology, 7(21), 5033-5040. [Link][10]

-

Snapper, M. L., et al. (2018). Investigating the Effect of Lewis Acid Co-catalysts on Photosensitized Visible-Light De Mayo Reactions. Journal of the American Chemical Society, 140(40), 12998-13002. [Link][4]

-

Meek, S. J., O'Brien, R. V., Llaveria, J., Schrock, R. R., & Hoveyda, A. H. (2011). Catalytic Z-selective olefin cross-metathesis for natural product synthesis. Nature, 471(7339), 461–466. [Link][6]

-

Dutta, B., & Das, P. (2020). Supramolecular catalysis: The role of H-bonding interactions in substrate orientation and activation. Coordination Chemistry Reviews, 422, 213467. [Link][1]

-

Asensio, J. L., et al. (2013). A thorough experimental study of CH/π interactions in water: quantitative structure–stability relationships for carbohydrate/aromatic complexes. Chemical Science, 4(5), 2093-2109. [Link][2]

-

Chen, C., et al. (2019). Modeling of Transition State by Molecular Dynamics. Prediction of Catalytic Efficiency of the Mutants of Mandelate Racemase. Journal of Chemical Information and Modeling, 59(1), 356-364. [Link][12]

-

Mauduit, M., & Grela, K. (2012). Properties and Catalytic Activity of Hoveyda–Grubbs-Type Catalysts with an S → Ru Coordination Bond in a Six-Membered Chelate Ring. European Journal of Organic Chemistry, 2012(28), 5467-5475. [Link][13]

-

Ye, X.-S. (2021). Emerging Capabilities of Nonclassical Noncovalent Interactions and Asymmetric Catalysis in Stereoselective Glycosylations and Carbohydrate Functionalizations. Accounts of Chemical Research, 54(15), 3145-3161. [Link][14]

-

Patrício, S. O., & Galvão, A. M. (2021). Non-Covalent Interactions in Enantioselective Organocatalysis: Theoretical and Mechanistic Studies of Reactions Mediated by Dual H-Bond Donors, Bifunctional Squaramides, Thioureas and Related Catalysts. Molecules, 26(16), 4983. [Link][15]

-

Anthony, A. A., et al. (2016). The unique functional role of the C–H⋯S hydrogen bond in the substrate specificity and enzyme catalysis of type 1 methionine aminopeptidase. Molecular BioSystems, 12(11), 3463-3472. [Link][16]

-

Romiti, F., et al. (2019). Different Strategies for Designing Dual-Catalytic Enantioselective Processes: From Fully Cooperative to Non-cooperative Systems. Journal of the American Chemical Society, 141(45), 17952-17961. [Link][17]

-

Jeffrey, J. L., Terrett, J. A., & MacMillan, D. W. C. (2015). O–H hydrogen bonding promotes H-atom transfer from a C–H bonds for C-alkylation of alcohols. Science, 349(6255), 1532-1536. [Link][18]

-

Stephan, D. W., et al. (2021). The impact of Lewis acid variation on reactions with di-tert-butyl diazo diesters. Dalton Transactions, 50(29), 10023-10029. [Link][19]

-

Wang, H., et al. (2023). Selective hydrogenation via precise hydrogen bond interactions on catalytic scaffolds. Nature Communications, 14(1), 466. [Link][20]

-

van der Graaff, W. N. P., et al. (2019). Identifying the Role of Brønsted and Lewis Acid Sites in the Diels‐Alder Cycloaddition of 2,5‐DMF and Ethylene. ChemCatChem, 11(21), 5369-5377. [Link][21]

-

Gopakumar, G., & Neese, F. (2019). Harnessing Noncovalent Interactions in Dual-Catalytic Enantioselective Heck–Matsuda Arylation. ACS Catalysis, 9(11), 10565-10575. [Link][22]

-

Kii, S., & Mikami, K. (2006). Development of Fluorous Lewis Acid-Catalyzed Reactions. QSAR & Combinatorial Science, 25(5-6), 469-474. [Link][23]

-

Trzaskowski, B., & Grela, K. (2018). Hoveyda–Grubbs catalyst analogues bearing the derivatives of N-phenylpyrrol in the carbene ligand – structure, stability, activity and unique ruthenium–phenyl interactions. Dalton Transactions, 47(33), 11436-11444. [Link][24]

-

Rix, D., et al. (2007). Highly recoverable pyridinium-tagged Hoveyda–Grubbs pre-catalyst for olefinmetathesis. Design of the boomerang ligand toward the optimal compromise between activity and reusability. Chemical Communications, (36), 3771-3773. [Link][25]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A thorough experimental study of CH/π interactions in water: quantitative structure–stability relationships for carbohydrate/aromatic complexes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. conservancy.umn.edu [conservancy.umn.edu]

- 4. Investigating the Effect of Lewis Acid Co-catalysts on Photosensitized Visible-Light De Mayo Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enantioselective silyl protection of alcohols catalysed by an amino-acid-based small molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Catalytic Z-selective olefin cross-metathesis for natural product synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Modifications of substituents on the chelating oxygen atom in stereoretentive Hoveyda–Grubbs-type complexes and their influence on catalytic properties - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 11. Publications - Hoveyda Research Lab - Boston College [bc.edu]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Emerging Capabilities of Nonclassical Noncovalent Interactions and Asymmetric Catalysis in Stereoselective Glycosylations and Carbohydrate Functionalizations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Non-Covalent Interactions in Enantioselective Organocatalysis: Theoretical and Mechanistic Studies of Reactions Mediated by Dual H-Bond Donors, Bifunctional Squaramides, Thioureas and Related Catalysts | MDPI [mdpi.com]

- 16. The unique functional role of the C–H⋯S hydrogen bond in the substrate specificity and enzyme catalysis of type 1 methionine aminopeptidase - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]

- 17. Different Strategies for Designing Dual-Catalytic Enantioselective Processes: From Fully Cooperative to Non-cooperative Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. macmillan.princeton.edu [macmillan.princeton.edu]

- 19. The impact of Lewis acid variation on reactions with di-tert-butyl diazo diesters - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 20. Selective hydrogenation via precise hydrogen bond interactions on catalytic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Harnessing Noncovalent Interactions in Dual-Catalytic Enantioselective Heck–Matsuda Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Development of Fluorous Lewis Acid-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Hoveyda–Grubbs catalyst analogues bearing the derivatives of N-phenylpyrrol in the carbene ligand – structure, stability, activity and unique ruthenium–phenyl interactions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 25. Highly recoverable pyridinium-tagged Hoveyda–Grubbs pre-catalyst for olefinmetathesis. Design of the boomerang ligand toward the optimal compromise between activity and reusability - Chemical Communications (RSC Publishing) [pubs.rsc.org]

hydrogen bonding network in Hoveyda-Snapper catalyst

An In-Depth Technical Guide to the Hydrogen Bonding Network in Hoveyda-Snapper Type Catalysts

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Covalent Framework

The advent of well-defined ruthenium olefin metathesis catalysts, particularly the family of Grubbs and Hoveyda-Grubbs catalysts, has fundamentally reshaped the landscape of modern organic synthesis.[1][2] Among these, the second-generation Hoveyda-type catalysts, developed through the collaborative efforts of Professors Amir H. Hoveyda and Marc L. Snapper, are distinguished by their enhanced stability and unique activity profiles.[3] These catalysts feature a chelating isopropoxybenzylidene ligand that not only imparts thermal robustness but also introduces a subtle yet critical network of non-covalent interactions.[4][5]

This guide moves beyond a simple description of catalytic cycles to provide an in-depth analysis of the intramolecular hydrogen bonding network within Hoveyda-Snapper type catalysts. We will explore the structural basis of this network, the advanced techniques used for its characterization, and its profound influence on catalyst initiation, stability, and selectivity. Understanding these weak interactions is paramount for the rational design of next-generation catalysts with tailored reactivity for complex applications in materials science and pharmaceutical development.

The Core Structural Element: An Intramolecular C-H···Cl Hydrogen Bond

The defining feature of the second-generation Hoveyda catalyst architecture is the isopropoxybenzylidene ligand, which chelates to the ruthenium center via the carbene carbon and the oxygen atom of the isopropoxy group. This chelation creates a conformationally restricted environment. Within this rigid framework, a weak, non-classical hydrogen bond is often observed between an ortho C-H group on one of the N-aryl substituents of the N-heterocyclic carbene (NHC) ligand and one of the chloride ligands bound to the ruthenium center.

This C-H···Cl interaction, while weaker than conventional O-H···O or N-H···O bonds, is a significant stabilizing force. It helps to lock the conformation of the NHC ligand, thereby influencing the steric environment around the metal center and the accessibility of the catalytic site.

Caption: Proposed intramolecular C-H···Cl hydrogen bond in a Hoveyda-Snapper type catalyst.

Characterization of the Hydrogen Bonding Network

Elucidating the presence and nature of weak hydrogen bonds requires sophisticated analytical techniques. No single method provides a complete picture; therefore, a combination of crystallographic and spectroscopic approaches is essential for a thorough characterization.

X-ray Crystallography: The Definitive Structural Proof

Single-crystal X-ray diffraction is the most powerful technique for the unambiguous determination of the three-dimensional structure of a catalyst, providing precise atomic coordinates.[5] This allows for the direct measurement of the geometric parameters of the hydrogen bond, including the donor-acceptor distance (D···A) and the angle (D-H···A). For a C-H···Cl hydrogen bond, the distance between the carbon and chlorine atoms is a key indicator, typically falling within a specific range.

| Parameter | Typical Range | Significance |

| C···Cl Distance | 3.0 - 3.5 Å | Shorter distances indicate a stronger interaction. |

| C-H···Cl Angle | > 110° | Angles closer to 180° suggest a more linear and stronger hydrogen bond. |

Data compiled from studies on related organometallic complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While X-ray crystallography provides a static picture in the solid state, NMR spectroscopy offers invaluable insights into the structure and dynamics of the catalyst in solution.

-

¹H NMR Spectroscopy : The proton involved in a hydrogen bond typically experiences deshielding, resulting in a downfield shift in its resonance signal compared to a non-hydrogen-bonded proton in a similar electronic environment. For the C-H···Cl bond in a Hoveyda-Snapper type catalyst, the ortho-proton on the NHC aryl group involved in the interaction would be expected to appear at a higher chemical shift.

-

Variable-Temperature (VT) NMR : Studying the chemical shift of the proton as a function of temperature can provide evidence for hydrogen bonding. As the temperature increases, the hydrogen bond may weaken or break, leading to an upfield shift of the proton's resonance.

-

Nuclear Overhauser Effect (NOE) Spectroscopy : 2D NOESY or ROESY experiments can detect through-space proximity between protons and other nuclei. A cross-peak between the ortho C-H proton of the NHC and the chloride ligands would provide strong evidence for their close spatial relationship.

The Role of the Hydrogen Bonding Network in Catalysis

The intramolecular hydrogen bond is not merely a structural curiosity; it plays a crucial role in modulating the catalyst's behavior.

Catalyst Initiation and Stability

The initiation of the Hoveyda-Grubbs catalytic cycle involves the dissociation of the chelating isopropoxy group from the ruthenium center to allow for coordination of the olefin substrate.[4] The C-H···Cl hydrogen bond contributes to the overall stability of the pre-catalyst. A stronger hydrogen bond network can increase the energy barrier for the conformational changes required for the dissociation of the isopropoxy arm, thus leading to a slower initiation rate. This can be advantageous in applications requiring latent catalysts that are triggered at higher temperatures.

Caption: The hydrogen bond stabilizes the pre-catalyst, influencing the initiation energy barrier.

Controlling Selectivity

The rigidified structure resulting from the hydrogen bonding network creates a well-defined chiral pocket around the ruthenium center. This steric environment can influence the trajectory of the incoming olefin substrate, thereby playing a role in the stereoselectivity of the metathesis reaction. By modifying the substituents on the NHC ligand, one can tune the strength and geometry of the hydrogen bond, offering a strategy for optimizing catalyst performance for specific asymmetric transformations.[6][7]

Experimental Protocols

The following protocols are generalized methodologies based on established procedures for the synthesis and analysis of second-generation Hoveyda-type catalysts.[4]

Protocol 1: Synthesis of a Representative Hoveyda-Type Catalyst

This procedure describes the synthesis via a ligand exchange reaction from a first-generation Grubbs catalyst.

Materials:

-

First-generation Hoveyda-Grubbs catalyst

-

Substituted 1,3-dimesitylimidazolinium salt

-

Potassium hexamethyldisilazide (KHMDS)

-

Anhydrous toluene

-

Anhydrous hexane and diethyl ether for chromatography

-

Silica gel

-

Standard Schlenk line and glovebox equipment

Procedure:

-

Carbene Generation: In a glovebox, charge a Schlenk flask with the imidazolinium salt (1.05 eq) and KHMDS (1.1 eq). Add anhydrous toluene and stir the suspension at room temperature for 1 hour.

-

Ligand Exchange: To the resulting carbene solution, add the first-generation Hoveyda-Grubbs catalyst (1.0 eq) in one portion.

-

Reaction: Seal the flask, remove it from the glovebox, and heat the reaction mixture at 70-80 °C under an inert atmosphere for 4 hours. Monitor the reaction by TLC or ¹H NMR.

-

Work-up: Cool the reaction mixture to room temperature and concentrate it under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/diethyl ether gradient.

-

Characterization: Collect the green fractions and remove the solvent under vacuum to yield the catalyst as a green solid. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.[4]

Protocol 2: VT-NMR Analysis of the Hydrogen Bond

Equipment:

-

NMR spectrometer equipped with a variable temperature probe

-

NMR tubes suitable for sealing (e.g., J. Young tubes)

Procedure:

-

Sample Preparation: Prepare a solution of the catalyst (5-10 mg) in a suitable deuterated solvent (e.g., toluene-d₈ or CD₂Cl₂) in an NMR tube under an inert atmosphere.

-

Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K). Identify the resonance corresponding to the ortho-proton of the NHC aryl group.

-

Low-Temperature Spectrum: Cool the sample in the NMR probe to a low temperature (e.g., 223 K) and allow it to equilibrate for 10-15 minutes. Acquire a ¹H NMR spectrum.

-

High-Temperature Spectra: Incrementally increase the temperature (e.g., in 20 K steps) up to the stability limit of the catalyst (e.g., 353 K), allowing for equilibration at each step and acquiring a spectrum.

-

Data Analysis: Plot the chemical shift of the ortho-proton resonance as a function of temperature. A significant upfield shift with increasing temperature is indicative of the weakening or breaking of the intramolecular hydrogen bond.

Caption: A typical workflow for the comprehensive characterization of the hydrogen bonding network.

Conclusion

The intramolecular hydrogen bonding network in Hoveyda-Snapper type catalysts is a critical design element that governs their stability, initiation kinetics, and selectivity. While often overlooked in favor of more apparent steric and electronic effects, these weak interactions provide a sophisticated mechanism for fine-tuning catalyst performance. Through the combined application of high-resolution X-ray crystallography and advanced NMR spectroscopy, researchers can gain a detailed understanding of this structural feature. This knowledge, in turn, empowers the rational design of new catalysts with tailored properties, pushing the boundaries of what is achievable in olefin metathesis and enabling the synthesis of increasingly complex and valuable molecules.

References

-

Hoveyda, A. H., & Zhugralin, A. R. (2007). The remarkable metal-catalysed olefin metathesis reaction. Nature, 450(7167), 243–251. [Link][1][3]

-

Pina-Salazar, F. J., et al. (2022). Olefin Metathesis Catalyzed by a Hoveyda–Grubbs-like Complex Chelated to Bis(2-mercaptoimidazolyl) Methane: A Predictive DFT Study. The Journal of Physical Chemistry A, 126(5), 787–799. [Link][4][8]

-

Seiders, J. R., et al. (2001). Highly Active Chiral Ruthenium Catalysts for Asymmetric Ring-Closing Olefin Metathesis. Organic Letters, 3(20), 3225–3228. [Link][6]

-

Taylor, M. S., & Jacobsen, E. N. (2006). Asymmetric catalysis by chiral hydrogen-bond donors. Angewandte Chemie International Edition, 45(10), 1520–1543. [Link][7][9]

-

Fusto, M., et al. (2023). New Insights into the Catalytic Activity of Second Generation Hoveyda–Grubbs Complexes Having Phenyl Substituents on the Backbone. Inorganics, 11(6), 244. [Link]

-

Zubkov, F. I., et al. (2019). Hoveyda–Grubbs catalysts with an N→Ru coordinate bond in a six-membered ring. Synthesis of stable, industrially scalable, highly efficient ruthenium metathesis catalysts and 2-vinylbenzylamine ligands as their precursors. Beilstein Journal of Organic Chemistry, 15, 633–645. [Link][5]

Sources

- 1. uwindsor.ca [uwindsor.ca]

- 2. rcr.colab.ws [rcr.colab.ws]

- 3. The remarkable metal-catalysed olefin metathesis reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Olefin Metathesis Catalyzed by a Hoveyda–Grubbs-like Complex Chelated to Bis(2-mercaptoimidazolyl) Methane: A Predictive DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Hoveyda–Grubbs catalysts with an N→Ru coordinate bond in a six-membered ring. Synthesis of stable, industrially scalable, highly efficient ruthenium metathesis catalysts and 2-vinylbenzylamine ligands as their precursors [beilstein-journals.org]

- 6. Highly Active Chiral Ruthenium Catalysts for Asymmetric Ring-Closing Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Asymmetric catalysis by chiral hydrogen-bond donors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Hoveyda-Grubbs Catalyst: A Technical Guide to a Modern Metathesis Workhorse

Abstract

The advent of well-defined olefin metathesis catalysts has revolutionized the landscape of modern organic synthesis, providing a powerful and versatile tool for the formation of carbon-carbon double bonds. Among these, the Hoveyda-Grubbs catalysts have emerged as a cornerstone of the field, prized for their exceptional stability, functional group tolerance, and tunable reactivity. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, development, and application of this remarkable class of catalysts. We will delve into the mechanistic intricacies that govern their performance, offer detailed experimental protocols for their synthesis and use, and present comparative data to inform catalyst selection. This guide is designed to bridge the gap between foundational knowledge and practical application, empowering scientists to leverage the full potential of Hoveyda-Grubbs catalysts in their research endeavors.

Introduction: The Quest for Stability and Selectivity in Olefin Metathesis

Olefin metathesis, a reaction that involves the redistribution of alkene bonds, has seen a meteoric rise from a chemical curiosity to an indispensable synthetic methodology.[1] The development of well-defined ruthenium-based catalysts by Robert H. Grubbs was a watershed moment, offering unprecedented functional group tolerance and ease of handling compared to earlier, highly sensitive molybdenum systems.[2] The first-generation Grubbs catalyst (G1) and its more active successor, the second-generation Grubbs catalyst (G2), which incorporates a strongly donating N-heterocyclic carbene (NHC) ligand, laid the groundwork for the widespread adoption of this technology.

However, the very high activity of these catalysts, particularly G2, also presented challenges in terms of stability and control, especially in the context of complex molecule synthesis and the purification of products from residual catalyst. This created a demand for catalysts that offered a better balance between reactivity and stability—catalysts that were robust enough to be handled in air, recyclable, and capable of initiating at predictable rates. It was this challenge that the work of Amir H. Hoveyda and his collaborators sought to address, leading to the development of the now-ubiquitous Hoveyda-Grubbs catalysts.[3]

The Genesis of the Hoveyda-Grubbs Catalyst: A Story of Rational Design

The foundational innovation of the Hoveyda-Grubbs catalyst was the incorporation of a chelating ortho-isopropoxybenzylidene ligand. In the first-generation Hoveyda-Grubbs catalyst (HG1), reported in 1999, this chelating group displaces one of the phosphine ligands of the Grubbs-I catalyst.[4] This seemingly simple modification had profound consequences.

The Role of the Chelating Isopropoxy Group: A Pillar of Stability

The key to the enhanced stability of the Hoveyda-Grubbs catalysts lies in the reversible coordination of the ortho-isopropoxy group to the ruthenium center. This intramolecular chelation provides a protective shield for the highly reactive metal center, preventing decomposition pathways and rendering the catalyst remarkably stable to air and moisture.[2] The initiation of the catalytic cycle requires the dissociation of this chelating ether, a process that is typically triggered by the introduction of the olefin substrate. This "initiation on demand" characteristic allows for greater control over the reaction and contributes to the catalyst's longevity.

The second-generation Hoveyda-Grubbs catalyst (HG2), reported in 2000, combines the chelating benzylidene ligand with the saturated NHC ligand found in the Grubbs-II catalyst, resulting in a completely phosphine-free and even more stable and active catalyst.[3]

Mechanism of Action: A Tale of Two Pathways

The catalytic cycle of the Hoveyda-Grubbs catalyst follows the general Chauvin mechanism for olefin metathesis, which proceeds through a series of [2+2] cycloadditions and cycloreversions via a metallacyclobutane intermediate. However, the initiation step, the process by which the precatalyst enters the catalytic cycle, is unique to this class of catalysts and is crucial to understanding their behavior.

Kinetic and computational studies have revealed that the initiation of Hoveyda-Grubbs catalysts can proceed through two main pathways, the choice of which is dictated by the steric bulk of the incoming olefin substrate.[5]

-

Dissociative Pathway (D): For sterically demanding olefins, the reaction proceeds through a dissociative mechanism. The chelating isopropoxy group first dissociates from the ruthenium center, creating a vacant coordination site for the incoming olefin. This is followed by the formation of the ruthenacyclobutane intermediate.[5]

-

Interchange or Associative Pathway (Ia): For less sterically hindered olefins, an interchange or associative mechanism is favored. In this pathway, the incoming olefin coordinates to the ruthenium center before the complete dissociation of the chelating ether, proceeding through a more associative transition state.[5]

This dual-mechanistic manifold is a direct consequence of the catalyst's rational design and allows for a nuanced response to different substrate types.

Figure 1: Simplified diagram illustrating the dual initiation pathways of the Hoveyda-Grubbs catalyst.

Fine-Tuning the Catalyst: The Power of Ligand Modification

A significant advantage of the Hoveyda-Grubbs framework is its modularity, which allows for the fine-tuning of its catalytic properties through modifications to both the NHC and the chelating benzylidene ligands. This has led to the development of a vast library of catalysts with tailored activities and selectivities.

Electronic Effects: The Grela-Type Catalysts

A prime example of tuning through electronic effects is the development of nitro-substituted Hoveyda-Grubbs catalysts by Karol Grela and coworkers.[1][6] By introducing a strongly electron-withdrawing nitro group onto the benzylidene ring, the electron density at the chelating oxygen atom is reduced. This weakens the Ru-O bond, leading to a significantly faster initiation rate.[7] These "Grela-type" catalysts are particularly effective for reactions that are sluggish with the parent Hoveyda-Grubbs catalysts, often allowing for lower catalyst loadings and reaction temperatures.[8]

Steric and Chelating Group Modifications

Modifications to the steric bulk of the NHC ligand or the nature of the chelating group can also have a profound impact on catalyst performance. For instance, replacing the oxygen atom of the chelating group with a nitrogen atom has been explored to enhance the variability of steric and electronic effects.[9] These modifications can influence not only the initiation rate but also the stability of the active catalytic species and the selectivity of the metathesis reaction.

Performance Comparison: A Quantitative Look

The choice of catalyst is a critical parameter in the success of an olefin metathesis reaction. The following table provides a comparative overview of the performance of first and second-generation Grubbs and Hoveyda-Grubbs catalysts in the benchmark ring-closing metathesis (RCM) of diethyl diallylmalonate.

| Catalyst | Generation | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time | Conversion (%) |

| Grubbs (G1) | First | 5 | CH₂Cl₂ | 25 | 2 h | >95 |

| Grubbs (G2) | Second | 0.5 | CH₂Cl₂ | 25 | 1 h | >98 |

| Hoveyda-Grubbs (HG2) | Second | 0.1 | Toluene | 80 | 0.5 h | 95 |

| Grela-type (nitro-HG2) | Second | 0.15 | Toluene | 18 | 1 h | >95 |

Data compiled from various sources for illustrative purposes.[10][11]

Experimental Protocols: From Synthesis to Application

To facilitate the practical application of this knowledge, we provide detailed, self-validating protocols for the synthesis of the second-generation Hoveyda-Grubbs catalyst and its use in a standard RCM reaction.

Synthesis of the Second-Generation Hoveyda-Grubbs Catalyst

This protocol describes a common method for synthesizing the second-generation Hoveyda-Grubbs catalyst from the first-generation Hoveyda-Grubbs catalyst.[12]

Materials:

-

First-generation Hoveyda-Grubbs catalyst

-

1,3-Dimesityl-4,5-dihydroimidazol-2-ylidene (SIMes) or its corresponding imidazolinium salt and a base (e.g., potassium hexamethyldisilazide)

-

Anhydrous toluene

-

Standard Schlenk line and glassware

Procedure:

-

In a glovebox or under an inert atmosphere, charge a Schlenk flask with the imidazolinium salt (1.1 eq) and a suitable base (e.g., KHMDS, 1.2 eq) in anhydrous toluene. Stir for 30 minutes at room temperature to generate the free NHC.

-

To the resulting suspension, add the first-generation Hoveyda-Grubbs catalyst (1.0 eq).

-

Heat the reaction mixture to 70-80 °C and stir for 2-4 hours. The color of the reaction mixture will typically change from brown to green.

-

Monitor the reaction by TLC or ¹H NMR spectroscopy to confirm the consumption of the starting material.

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, typically using a mixture of hexanes and ethyl acetate as the eluent.

-

The product is typically a stable, green solid. Characterize by ¹H NMR, ¹³C NMR, and HRMS.

Figure 2: Workflow for the synthesis of the second-generation Hoveyda-Grubbs catalyst.

General Protocol for Ring-Closing Metathesis (RCM)

This protocol outlines a general procedure for the RCM of a diene substrate, such as diethyl diallylmalonate, using the second-generation Hoveyda-Grubbs catalyst.

Materials:

-

Diene substrate (e.g., diethyl diallylmalonate)

-

Second-generation Hoveyda-Grubbs catalyst

-

Anhydrous, degassed solvent (e.g., dichloromethane or toluene)

-

Standard Schlenk line and glassware

Procedure:

-

Dissolve the diene substrate in the anhydrous, degassed solvent in a Schlenk flask under an inert atmosphere. The concentration typically ranges from 0.05 to 0.2 M.

-

Add the Hoveyda-Grubbs catalyst (typically 0.1-5 mol%). The catalyst can be added as a solid or as a solution in a small amount of the reaction solvent.

-

Stir the reaction mixture at the desired temperature (room temperature to 80 °C, depending on the substrate and catalyst). For reactions that generate ethylene, a gentle stream of inert gas can be bubbled through the solution to drive the equilibrium towards the product.

-

Monitor the progress of the reaction by TLC or GC-MS.

-

Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether to deactivate the catalyst.

-

Concentrate the reaction mixture and purify the product by flash column chromatography on silica gel.

Asymmetric Catalysis: The Chiral Frontier

A significant area of development has been in the creation of chiral Hoveyda-type catalysts for asymmetric olefin metathesis. By incorporating chiral information into the ligand framework, these catalysts can desymmetrize achiral substrates or perform kinetic resolutions of racemic mixtures with high enantioselectivity.

A landmark example is the enantioselective synthesis of the alkaloid (+)-quebrachamine by the Hoveyda group.[13] The key step involved an enantioselective RCM of an achiral triene to establish the molecule's all-carbon quaternary stereocenter. After finding that existing chiral Ru and Mo catalysts were inefficient and non-selective, a new class of stereogenic-at-Mo catalysts bearing monodentate ligands was designed. These novel catalysts provided the desired tetracyclic product with excellent efficiency (1 mol% loading, >98% conversion) and high enantioselectivity (96% ee).[13][14] This work exemplifies how the challenges of complex natural product synthesis can drive the development of new and powerful catalytic methods.

| Substrate | Chiral Catalyst | Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| Quebrachamine Precursor | Stereogenic-at-Mo | 1 | 22 | 1 | 84 | 96 |

| Prochiral Triene (Dihydropyran) | Chiral Ru-NHC | 5 | 22 | 12 | 88 | 90 |

Data from Hoveyda, A. H. et al. J. Am. Chem. Soc. 2009, 131, 943-953 and Grubbs, R. H. et al. J. Am. Chem. Soc. 2006, 128, 1840–1846.[13][15][16]

Conclusion and Future Outlook

The Hoveyda-Grubbs catalysts represent a triumph of rational catalyst design. Their enhanced stability, tunable reactivity, and broad applicability have cemented their role as indispensable tools in modern organic chemistry. From the synthesis of complex pharmaceuticals to the production of advanced polymers, the impact of these catalysts is undeniable.

Future developments in this field will likely focus on several key areas:

-

Catalysts for Challenging Transformations: The development of catalysts with even greater activity and selectivity for challenging substrates, such as highly substituted or electron-deficient olefins.

-

Sustainable Metathesis: The design of catalysts that can operate in greener solvents, at lower temperatures, and with even lower catalyst loadings to minimize environmental impact.

-

Bioconjugation and Materials Science: The continued application of Hoveyda-Grubbs catalysts in the functionalization of biomolecules and the creation of novel materials with tailored properties.

The principles of stability and tunability embodied by the Hoveyda-Grubbs catalysts will undoubtedly continue to inspire the next generation of catalyst development, pushing the boundaries of what is possible in chemical synthesis.

References

-

Grela, K. et al. Nitro-Substituted Hoveyda-Grubbs Ruthenium Carbenes: Enhancement of Catalyst Activity through Electronic Activation. J. Am. Chem. Soc.2004 , 126 (30), 9318–9325. [Link]

- Grubbs, R. H. Olefin Metathesis. Tetrahedron2004, 60 (34), 7117-7140.

- Scholl, M.; Trnka, T. M.; Morgan, J. P.; Grubbs, R. H. Increased Ring Size of N-Heterocyclic Carbenes in Ruthenium-Based Olefin Metathesis Catalysts. Tetrahedron Lett.1999, 40 (12), 2247-2250.

-

Yurui Chemical. What Is the Nitro-Grela(Grela 2nd Generation)Catalyst ? – Mechanism, Advantages & Applications. [Link]

-

Kovalenko, S. V. et al. Hoveyda–Grubbs catalysts with an N→Ru coordinate bond in a six-membered ring. Synthesis of stable, industrially scalable, highly efficient ruthenium metathesis catalysts and 2-vinylbenzylamine ligands as their precursors. Beilstein J. Org. Chem.2019 , 15, 210-221. [Link]

- Douglass, M. R. Advances in Alkene Metathesis: The Hoveyda Synthesis of (+)-Quebrachamine. Org. Chem. Highlights2010.

-

Thiel, V. et al. On the mechanism of the initiation reaction in Grubbs-Hoveyda complexes. J. Am. Chem. Soc.2012 , 134 (2), 1104–1114. [Link]

- BenchChem.

-

Hoveyda, A. H. et al. Design and stereoselective preparation of a new class of chiral olefin metathesis catalysts and application to enantioselective synthesis of quebrachamine. J. Am. Chem. Soc.2009 , 131 (3), 943–953. [Link]

-

Garber, S. B.; Kingsbury, J. S.; Gray, B. L.; Hoveyda, A. H. Efficient and Recyclable Monomeric and Dendritic Ru-Based Metathesis Catalysts. J. Am. Chem. Soc.2000 , 122 (34), 8168–8179. [Link]

- Hoveyda Research Lab.

-

Funk, T. W.; Berlin, J. M.; Grubbs, R. H. Highly Active Chiral Ruthenium Catalysts for Asymmetric Ring-Closing Olefin Metathesis. J. Am. Chem. Soc.2006 , 128 (6), 1840–1846. [Link]

- Skowerski, K. et al. Olefin metathesis in air. Beilstein J. Org. Chem.2014, 10, 2736-2744.

- Grubbs, R. H. et al. Highly Active Chiral Ruthenium Catalysts for Asymmetric Ring-Closing Olefin Metathesis. J. Am. Chem. Soc.2006, 128, 1840-1846.

- Sattely, E. S.; Meek, S. J.; Malcolmson, S. J.; Schrock, R. R.; Hoveyda, A. H. Design and Stereoselective Preparation of a New Class of Chiral Olefin Metathesis Catalysts and Application to Enantioselective Synthesis of Quebrachamine. J. Am. Chem. Soc.2009, 131, 943-953.

- Trnka, T. M.; Grubbs, R. H. The Development of L₂X₂Ru=CHR Olefin Metathesis Catalysts: An Organometallic Success Story. Acc. Chem. Res.2001, 34 (1), 18-29.

- Wikipedia.

- Fogg, D. E. et al. Routes to High-Performing Ruthenium–Iodide Catalysts for Olefin Metathesis: Ligand Lability Is Key to Efficient Halide Exchange. Organometallics2021, 40 (13), 2035–2043.

- Grela, K.

- Grela, K. et al. Ruthenium Olefin Metathesis Catalysts Featuring Unsymmetrical N-Heterocyclic Carbenes. RSC Adv.2017, 7, 48018-48025.

- Apeiron Synthesis.

-

Kingsbury, J. S.; Harrity, J. P. A.; Bonitatebus, P. J., Jr.; Hoveyda, A. H. A Recyclable Ru-Based Metathesis Catalyst. J. Am. Chem. Soc.1999 , 121 (4), 791–799. [Link]

- Google Patents.

- Vercaemst, C. et al. Immobilized Grubbs Catalysts on Mesoporous Silica Materials: Insight into Support Characteristics and Their Impact on Catalytic Activity and Product Selectivity.

- American Elements.

- Grubbs, R. H. et al. Asymmetric Ring-Closing Metathesis Catalyzed by Chiral Molybdenum Alkylidene Complexes. J. Am. Chem. Soc.1996, 118 (49), 12391-12392.

- Al-Enezi, M. Y. et al. Highly efficient Ru(ii)–alkylidene based Hoveyda–Grubbs catalysts for ring-closing metathesis reactions. RSC Adv.2021, 11, 38787-38796.

- ResearchGate.

- Öztürk, B. Ö. et al. Encapsulation of the Hoveyda–Grubbs 2nd generation catalyst in magnetically separable alginate/mesoporous carbon beads for olefin metathesis reactions in water. React. Chem. Eng.2022, 7, 1617-1625.

- Skowerski, K. et al. Nitro-Grela-type complexes containing iodides – robust and selective catalysts for olefin metathesis under challenging conditions. Beilstein J. Org. Chem.2015, 11, 1826-1833.

- Hoveyda, A. H.

- Skowerski, K. et al. Nitro-Grela-type complexes containing iodides - robust and selective catalysts for olefin metathesis under challenging conditions. Beilstein J. Org. Chem.2015, 11, 1826-1833.

- de Oliveira, K. T. et al. Ring closing metathesis by Hoveyda–Grubbs catalysts: A theoretical approach of some aspects of the initiation mechanism and the influence of solvent. J. Mol. Struct. THEOCHEM2014, 1074, 203-211.

- Garcia-Galan, C. et al.

- ResearchGate. Ring-closing metathesis of diethyldiallylmalonate (1)

- Matyjaszewski, K.

- University of Pennsylvania.

- chemeurope.com.

- Sigma-Aldrich.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Grubbs catalyst - Wikipedia [en.wikipedia.org]

- 3. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Nitro-substituted Hoveyda-Grubbs ruthenium carbenes: enhancement of catalyst activity through electronic activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Experienced supplier of Grela 2nd Generation,grela2,nitro-grela [riyngroup.com]

- 8. apeiron-synthesis.com [apeiron-synthesis.com]

- 9. BJOC - Hoveyda–Grubbs catalysts with an N→Ru coordinate bond in a six-membered ring. Synthesis of stable, industrially scalable, highly efficient ruthenium metathesis catalysts and 2-vinylbenzylamine ligands as their precursors [beilstein-journals.org]

- 10. Advances in Alkene Metathesis: The Hoveyda Synthesis of (+)-Quebrachamine [organic-chemistry.org]

- 11. BJOC - Nitro-Grela-type complexes containing iodides – robust and selective catalysts for olefin metathesis under challenging conditions [beilstein-journals.org]

- 12. mdpi.com [mdpi.com]

- 13. Design and stereoselective preparation of a new class of chiral olefin metathesis catalysts and application to enantioselective synthesis of quebrachamine: catalyst development inspired by natural product synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design and Stereoselective Preparation of a New Class of Chiral Olefin Metathesis Catalysts and Application to Enantioselective Synthesis of Quebrachamine: Catalyst Development Inspired by Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Highly Active Chiral Ruthenium Catalysts for Asymmetric Ring-Closing Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Art of Asymmetry: A Technical Guide to the Principles of Catalytic Desymmetrization

For Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond Symmetry's Confines

In the quest for molecular complexity and therapeutic innovation, the ability to control three-dimensional space is paramount. Nature, in its elegant efficiency, overwhelmingly favors one enantiomer over the other, a foundational principle of biological activity. Catalytic desymmetrization has emerged as a powerful and intellectually elegant strategy to mirror this selectivity in the laboratory. It allows for the conversion of simple, symmetric molecules into complex, chiral building blocks with exceptional control over stereochemistry.[1] This guide delves into the core principles of catalytic desymmetrization, offering a technical exploration of its mechanisms, showcasing its diverse applications, and providing practical insights for its implementation in research and drug development.

Part 1: Foundational Concepts: Unlocking Chirality from Symmetry

The Ubiquity of Symmetry and the Dawn of Chirality

Symmetry, in a chemical context, refers to the geometric properties of a molecule. A molecule is considered achiral if it possesses an internal plane of symmetry or a center of inversion, rendering it superimposable on its mirror image. Meso compounds are a classic example of achiral molecules that contain stereocenters.[2] Prochiral molecules, on the other hand, are achiral but can be converted into chiral molecules in a single chemical step. This conversion typically involves the differentiation of two identical, symmetrically-related functional groups, known as enantiotopic groups.

The challenge and opportunity lie in selectively transforming one of these enantiotopic groups, thereby breaking the molecule's symmetry and inducing chirality. This is the essence of desymmetrization.

The Strategic Imperative of Desymmetrization

Catalytic enantioselective desymmetrization offers significant advantages over other methods of obtaining enantiomerically pure compounds, such as the resolution of racemates.[1] Kinetic resolution, for instance, involves the differential reaction of two enantiomers in a racemic mixture, with a theoretical maximum yield of only 50% for the desired enantiomer.[3] In contrast, desymmetrization of a prochiral or meso substrate can, in principle, achieve a 100% yield of a single enantiomer.[4] This inherent efficiency makes it a highly attractive strategy for the synthesis of complex molecules, including natural products and pharmaceuticals.[2][5]

Figure 1: Conceptual workflow of catalytic desymmetrization.

Part 2: The Triumvirate of Catalytic Strategies

The power of desymmetrization is realized through a diverse array of catalytic systems, each with its own unique strengths and applications. The choice of catalyst is dictated by the nature of the substrate and the desired transformation, with the overarching goal of creating a chiral environment that favors the reaction of one enantiotopic group over the other.

Enzymatic Desymmetrization: Nature's Precision

Enzymes are highly efficient and selective catalysts that operate under mild conditions, making them ideal for desymmetrization reactions.[6] Lipases, in particular, are widely used for the desymmetrization of meso-diols and diacids through enantioselective acylation or hydrolysis.[5]

Causality in Action: The Lipase-Catalyzed Acylation of a meso-Diol

The active site of a lipase contains a catalytic triad (typically serine, histidine, and aspartate) that facilitates the transfer of an acyl group from an activated ester (e.g., vinyl acetate) to one of the enantiotopic hydroxyl groups of a meso-diol.[7] The exquisite enantioselectivity arises from the three-dimensional structure of the enzyme's active site, which preferentially binds one of the hydroxyl groups in the correct orientation for nucleophilic attack on the acyl-enzyme intermediate.

Experimental Protocol: Enzymatic Desymmetrization of cis-1,2-Cyclohexanediol

Objective: To synthesize enantiomerically enriched (1R,2S)-2-hydroxycyclohexyl acetate through the lipase-catalyzed desymmetrization of cis-1,2-cyclohexanediol.

Materials:

-

cis-1,2-Cyclohexanediol (1.0 g, 8.61 mmol)

-

Vinyl acetate (2.35 g, 27.5 mmol)

-

Immobilized Lipase B from Candida antarctica (CALB, 100 mg)

-

tert-Butyl methyl ether (TBME), anhydrous (20 mL)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for elution

Procedure:

-

To a flame-dried 50 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add cis-1,2-cyclohexanediol, anhydrous TBME, and vinyl acetate.

-

Stir the mixture at room temperature until the diol is completely dissolved.

-

Add the immobilized CALB to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion (typically 24-48 hours), filter off the enzyme and wash it with a small amount of TBME.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., 20% ethyl acetate in hexanes) to afford the desired monoacetate.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Self-Validation: The progress of the reaction can be monitored for the disappearance of the starting diol and the appearance of the monoacetate and diacetate products. The enantiomeric excess of the product is a direct measure of the catalyst's selectivity and the success of the desymmetrization.

Transition-Metal Catalyzed Desymmetrization: A Universe of Reactivity

Transition-metal complexes offer a broad and tunable platform for catalytic desymmetrization.[8] By judiciously choosing the metal center and the chiral ligand, a vast array of transformations can be achieved with high enantioselectivity.[9] Common reactions include asymmetric acylation, alkylation, and C-H functionalization.[10]

Causality in Action: Palladium-Catalyzed Desymmetrization of a meso-Dianhydride

In this type of reaction, a chiral ligand, often a phosphine or an N-heterocyclic carbene, coordinates to a palladium center, creating a chiral catalytic species. This complex can then selectively react with one of the two enantiotopic anhydride groups of a meso-dianhydride. The steric and electronic properties of the chiral ligand dictate which anhydride group is attacked, leading to the formation of an enantioenriched product.

Figure 2: Simplified catalytic cycle for a palladium-catalyzed desymmetrization.

Experimental Protocol: Ni-Catalyzed Enantioselective Decarbonylative Cross-Coupling

Objective: To achieve the desymmetrization of a cyclic anhydride via a nickel-catalyzed decarbonylative cross-coupling reaction.[11]

Materials:

-

Cyclic anhydride (e.g., 3-phenylglutaric anhydride, 1.0 equiv)

-

Alkyl halide (e.g., benzyl bromide, 1.2 equiv)

-

Ni(cod)₂ (5 mol %)

-

Chiral ligand (e.g., a chiral bis(oxazoline) ligand, 6 mol %)

-

Reducing agent (e.g., Mn powder, 3.0 equiv)

-

Anhydrous solvent (e.g., THF)

Procedure:

-

In a glovebox, add Ni(cod)₂, the chiral ligand, and the reducing agent to a flame-dried reaction vial.

-

Add the anhydrous solvent and stir the mixture at room temperature for 30 minutes to pre-form the active catalyst.

-